3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine
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Overview
Description
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature. This reaction yields the desired compound in a quantitative manner .
Industrial Production Methods
the scalable laboratory methods for the synthesis of pyrazolo[1,5-A]pyrimidine derivatives involve the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by aryl substituents using cross-coupling reactions.
Electrophilic Addition: The compound can generate a carbanion using reactions with n-butyllithium, followed by electrophilic addition.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos to avoid debromination.
n-Butyllithium: Used to generate a carbanion for further functionalization.
Major Products Formed
Aryl Substituted Derivatives: Formed through cross-coupling reactions.
Electrophilic Addition Products: Resulting from reactions with n-butyllithium.
Scientific Research Applications
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing biologically active molecules, including anticancer and anti-inflammatory agents.
Material Science: Due to its significant photophysical properties, it is used in the development of fluorophores.
Neurodegenerative Disorders: Some derivatives display micromolar IC50 values against monoamine oxidase B, a target in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase B, which is involved in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one
- 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Uniqueness
3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl groups at positions 5 and 7 can lead to different reactivity and interaction with biological targets compared to its methyl or trifluoromethyl-substituted analogs .
Properties
Molecular Formula |
C10H12BrN3 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H12BrN3/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h5-6H,3-4H2,1-2H3 |
InChI Key |
VRPHWIXXWLEOAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC2=C(C=NN12)Br)CC |
Origin of Product |
United States |
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